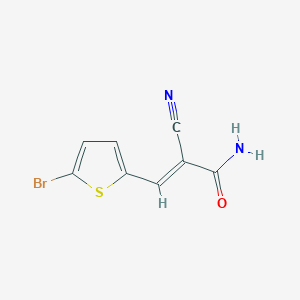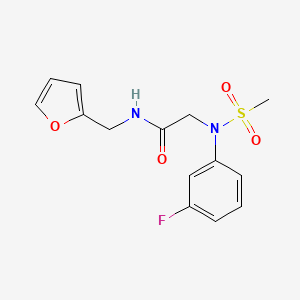![molecular formula C9H12N4O4 B5709784 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine CAS No. 59566-53-9](/img/structure/B5709784.png)
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine
Overview
Description
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine (NIAM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIAM is a heterocyclic compound that contains an imidazole ring and a morpholine ring, and its chemical formula is C10H13N3O4.
Mechanism of Action
The mechanism of action of 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine is not fully understood, but it is believed to involve the inhibition of DNA repair enzymes, which leads to the accumulation of DNA damage and ultimately cell death. 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has been reported to inhibit the activity of certain enzymes involved in cellular metabolism, which can disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA repair enzymes, induction of apoptosis, and inhibition of cellular metabolism. 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has also been reported to have antioxidant properties, which can protect cells from oxidative stress and damage. In addition, 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has several advantages for lab experiments, including its ability to enhance the effectiveness of radiation therapy in cancer treatment and its potential use as a neuroprotective agent. However, there are also limitations to using 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine, including further studies on its potential use in cancer treatment and neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine and its potential side effects. Other potential applications for 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine include its use as an antimicrobial agent and its potential use in the treatment of inflammatory diseases. Further research on 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine may lead to the development of new therapies for a variety of diseases and conditions.
Synthesis Methods
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-nitroimidazole with morpholine in the presence of acetic anhydride, or by reacting 4-nitroimidazole with morpholine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-nitroimidazole with morpholine in the presence of acetic acid and sulfuric acid. These methods have been reported in various scientific literature, and their yields and purity can be optimized by controlling the reaction conditions.
Scientific Research Applications
4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has been extensively studied for its potential applications in the field of cancer treatment. It has been reported to have radiosensitizing properties, which means that it can enhance the effectiveness of radiation therapy in cancer treatment. 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition to cancer treatment, 4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in the field of neuroscience for its potential use as a neuroprotective agent.
properties
IUPAC Name |
1-morpholin-4-yl-2-(4-nitroimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c14-9(12-1-3-17-4-2-12)6-11-5-8(10-7-11)13(15)16/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWAGRCGSYYBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(N=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208417 | |
| Record name | 1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
CAS RN |
59566-53-9 | |
| Record name | 1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59566-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Morpholinyl)-2-(4-nitro-1H-imidazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)